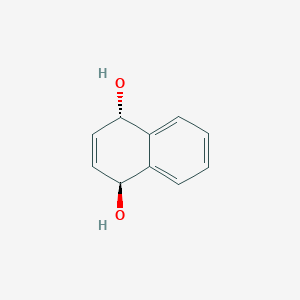
(1S,4S)-1,4-dihydronaphthalene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S)-1,4-dihydronaphthalene-1,4-diol is an organic compound with a unique structure characterized by two hydroxyl groups attached to a dihydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,4-dihydronaphthalene-1,4-diol typically involves the reduction of naphthalene derivatives. One common method includes the catalytic hydrogenation of 1,4-naphthoquinone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound, making it feasible for large-scale applications.
化学反应分析
Types of Reactions
(1S,4S)-1,4-dihydronaphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, (1S,4S)-1,4-dihydronaphthalene-1,4-diol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its diol structure makes it a suitable substrate for studying oxidation-reduction reactions in biological systems.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmaceutical research.
Industry
Industrially, the compound can be used in the production of polymers, resins, and other materials. Its chemical reactivity allows for the modification of its structure to produce materials with desired properties.
作用机制
The mechanism of action of (1S,4S)-1,4-dihydronaphthalene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects.
相似化合物的比较
Similar Compounds
1,4-naphthoquinone: A related compound that can be synthesized from (1S,4S)-1,4-dihydronaphthalene-1,4-diol through oxidation.
Tetrahydronaphthalene: A fully reduced derivative of naphthalene.
1,4-dihydroxybenzene: A compound with a similar diol structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two hydroxyl groups on a dihydronaphthalene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
76561-83-6 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
(1S,4S)-1,4-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,9-12H/t9-,10-/m0/s1 |
InChI 键 |
QRZINIDQKGUJSY-UWVGGRQHSA-N |
手性 SMILES |
C1=CC=C2[C@H](C=C[C@@H](C2=C1)O)O |
规范 SMILES |
C1=CC=C2C(C=CC(C2=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


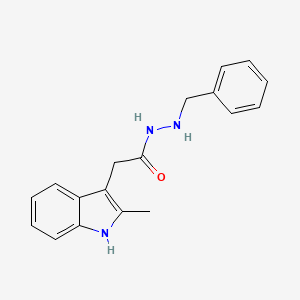
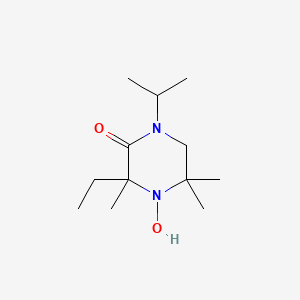
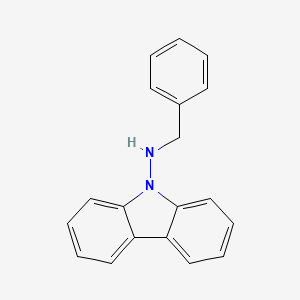
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)
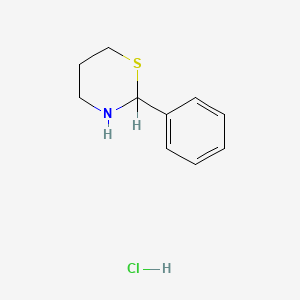
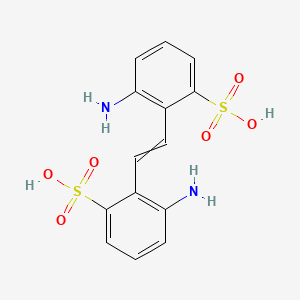

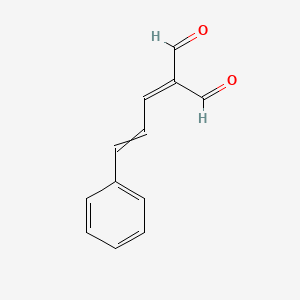
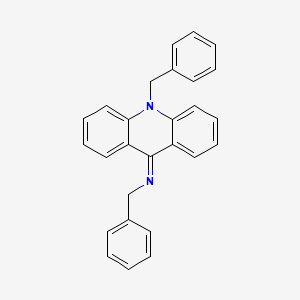
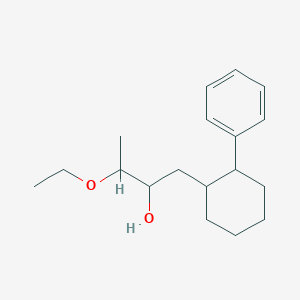
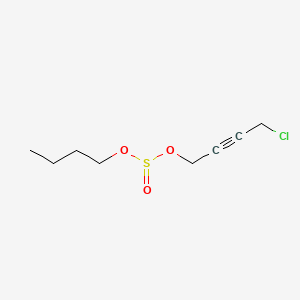
![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)


